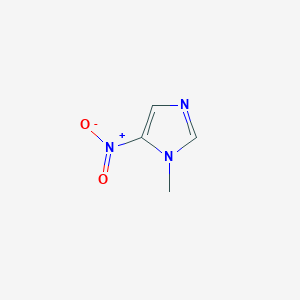

1-Methyl-5-nitroimidazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-3-5-2-4(6)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZXSFPSJJMRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184426 | |

| Record name | Imidazole, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-42-2 | |

| Record name | 1-Methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR2H69GV4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Methyl-5-nitroimidazole synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-5-nitroimidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic compound and an important structural motif in various pharmacologically active agents. The 5-nitroimidazole core is fundamental to a class of antibiotics and antiprotozoal drugs, including metronidazole and tinidazole.[1][2] This document offers a detailed, field-proven protocol for the N-methylation of a 5-nitroimidazole precursor, followed by a systematic approach to its structural and purity verification using modern analytical techniques. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.

Introduction: The Significance of the 5-Nitroimidazole Scaffold

The imidazole ring system is a cornerstone of medicinal chemistry, forming the basis for numerous important drugs. When substituted with a nitro group at the 5-position, the resulting 5-nitroimidazole scaffold exhibits a wide spectrum of clinical activity, particularly against anaerobic bacteria and protozoa.[2][3] Compounds such as metronidazole, tinidazole, and ornidazole are widely used to treat serious infections.[1] The biological activity is intrinsically linked to the 1-alkyl-5-nitro-imidazole unit.[2]

This compound (CAS No. 3034-42-2) is a fundamental derivative in this class.[4] It serves not only as a reference compound but also as a crucial intermediate in the synthesis of more complex 5-nitroimidazole-based drugs and novel therapeutic candidates.[5] A thorough understanding of its synthesis and a rigorous characterization are paramount for ensuring the quality, reproducibility, and success of subsequent drug discovery and development efforts.

Synthesis of this compound

The most direct and common approach to synthesizing this compound is through the regioselective N-alkylation of a suitable nitroimidazole precursor. The following protocol is based on a well-established method utilizing 5-nitroimidazole and dimethyl sulfate.

Synthetic Strategy & Mechanism

The core transformation is the methylation of one of the nitrogen atoms in the imidazole ring of 5-nitroimidazole. Dimethyl sulfate serves as a potent and efficient methylating agent. The reaction is typically conducted in an acidic medium, such as formic acid, which acts as a solvent and facilitates the reaction. The mechanism involves the nucleophilic attack of a ring nitrogen onto the electrophilic methyl group of dimethyl sulfate.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis method.[5]

Safety First: Dimethyl sulfate is extremely hazardous, toxic, and a potential carcinogen. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. An emergency quench solution (e.g., dilute aqueous ammonia) should be readily available.

Reagents & Equipment:

-

5-Nitroimidazole (202 parts by weight)

-

Formic Acid, 90% (600 parts by weight)

-

Dimethyl Sulfate (250 parts by weight)

-

25% Aqueous Ammonia Solution

-

Water

-

Standard laboratory glassware, including a round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Ice bath

-

Centrifuge (or filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 202 parts of 5-nitroimidazole in 600 parts of 90% formic acid.[5]

-

Addition of Methylating Agent: To this solution, carefully add 250 parts of dimethyl sulfate.[5]

-

Reaction: Heat the reaction mixture and maintain it at temperature for 6 hours with continuous stirring.[5] The choice of formic acid as a solvent provides a polar, acidic environment that facilitates the alkylation.

-

Solvent Removal: Upon completion of the reaction (which can be monitored by Thin Layer Chromatography), remove the formic acid by vacuum distillation using a rotary evaporator.[5]

-

Workup & Purification - Step 1: Add 420 parts of water to the residue and cool the mixture to 0-5 °C in an ice bath. This step precipitates unreacted 5-nitroimidazole.[5]

-

Workup & Purification - Step 2: Separate the precipitated unreacted starting material by centrifugation or filtration. This allows for its recovery and reuse.[5]

-

Product Precipitation: Adjust the pH of the remaining filtrate/supernatant to 10 using a 25% aqueous ammonia solution while maintaining the temperature at 0-5 °C.[5] The increase in pH deprotonates the product, reducing its solubility in the aqueous medium and causing it to precipitate.

-

Isolation: Collect the precipitated solid, which is the target compound this compound. The reported yield is approximately 130 parts, which corresponds to an 82% yield based on the consumed starting material.[5]

-

Drying: Dry the final product under vacuum to remove residual water.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This process forms a self-validating system for the synthetic protocol.

Physical Properties

A preliminary assessment of the product's physical properties provides a quick quality check.

| Property | Observation/Value | Source(s) |

| Appearance | Pale Yellow Solid | [5] |

| Melting Point | 58-60 °C | [5] |

| Molecular Formula | C₄H₅N₃O₂ | [6] |

| Molecular Weight | 127.10 g/mol | [6] |

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise covalent structure and confirming the regioselectivity of the methylation (i.e., confirming attachment at N-1). Spectral data is available on public databases like SpectraBase.[4][7]

-

¹H NMR: The spectrum is expected to show three distinct signals:

-

A singlet corresponding to the three protons of the N-methyl group (N-CH₃).

-

Two signals in the aromatic region, each integrating to one proton, corresponding to the two non-equivalent protons on the imidazole ring.

-

-

¹³C NMR: The spectrum will show four signals corresponding to the four unique carbon atoms in the molecule: the N-methyl carbon, and the three carbons of the imidazole ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[4][7]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Nitro Group (N-O Stretch) | Strong, sharp peaks typically around 1520-1530 cm⁻¹ (asymmetric) and 1360-1375 cm⁻¹ (symmetric).[8] |

| Imidazole Ring (C=N, C=C Stretch) | Bands in the 1400-1600 cm⁻¹ region. |

| Aromatic C-H Stretch | Signals typically above 3000 cm⁻¹. |

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.[6][7] In electron ionization (EI-MS), the spectrum should show a molecular ion peak (M⁺) at m/z = 127, corresponding to the molecular weight of C₄H₅N₃O₂.[6]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A sample is analyzed on a suitable column (e.g., C18), and the purity is calculated based on the relative area of the product peak compared to any impurity peaks in the chromatogram. A purity of >97% is typically desired for research and development applications.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of this compound, a compound of significant interest in medicinal chemistry. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations. The subsequent multi-faceted characterization workflow, employing NMR, IR, MS, and HPLC, provides a robust system for verifying the structural integrity and purity of the final product. By adhering to this comprehensive approach, researchers and drug development professionals can confidently produce and validate high-quality this compound for use in advanced research and as a building block for novel therapeutic agents.

References

Catalysis Eprints database. Synthesis of tinidazole by condensation–oxidation sequence using MoO3/SiO2 bifunctional catalyst. Available at: [9] ChemicalBook. Metronidazole synthesis. Available at: [5] ChemicalBook. This compound | 3034-42-2. Available at: [10] ChemicalBook. Tinidazole | 19387-91-8. Available at: [11] CDH Fine Chemical. 1-METHYL-5-NITRO-1H-IMIDAZOLE-2-CARBALDEHYDE (CAS No. 4750-57-6) SDS. Available at: [12] Santa Cruz Biotechnology. 1-Methyl-5-nitro-1H-imidazole-2-methanol. Available at: [3] Bioorganic & Medicinal Chemistry Letters. Synthesis of metronidazole based thiazolidinone analogs as promising antiamoebic agents. Published December 1, 2020. Available at: [1] Molecules. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Published in PMC - NIH. Available at: [13] Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. Available at: [7] SpectraBase. 1-Methyl-5-nitro-imidazole. Available at: [8] Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Published 2013. Available at: [14] Google Patents. CN1321985C - Tinidazole preparing process. Available at: [15] ResearchGate. Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. Published June 2023. Available at: [16] ResearchGate. Synthesis of Tinidazole 9.Reagents and conditions: (i) MoO3/SiO2,... Available at: [17] ResearchGate. Structures of 5-nitroimidazoles and metabolites. Available at: [18] Archiv der Pharmazie. Preparation and biological evaluation of metronidazole derivatives with monoterpenes and eugenol. Published July 9, 2018. Available at: [19] CDH Fine Chemical. material safety data sheet sds/msds. Available at: [20] Molecules. Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Published July 7, 2009. Available at: Sigma-Aldrich. SAFETY DATA SHEET. Published October 7, 2025. Available at: [4] PubChem - NIH. This compound | C4H5N3O2 | CID 18210. Available at: [21] ResearchGate. 1-Methyl-5-nitro-1H-imidazole. Published June 28, 2025. Available at: [2] Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Published 2011. Available at: [6] NIST WebBook. 1H-Imidazole, 1-methyl-5-nitro-. Available at: Sigma-Aldrich. This compound 97.0 HPLC 3034-42-2. Available at:

Sources

- 1. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis of metronidazole based thiazolidinone analogs as promising antiamoebic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3034-42-2 [chemicalbook.com]

- 6. 1H-Imidazole, 1-methyl-5-nitro- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Metronidazole synthesis - chemicalbook [chemicalbook.com]

- 10. Tinidazole | 19387-91-8 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN1321985C - Tinidazole preparing process - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. aaup.edu [aaup.edu]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-nitroimidazole

Abstract

1-Methyl-5-nitroimidazole is a key heterocyclic compound, serving as a crucial intermediate in the synthesis of various pharmacologically active agents, particularly nitroimidazole-based antibiotics and radiosensitizers. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure purity, stability, and efficacy in its applications. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and established analytical methodologies.

Chemical Identity and Core Physical Properties

This compound is a nitro-substituted imidazole derivative. Its fundamental identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-5-nitro-1H-imidazole | [1][2] |

| Synonyms | 5-nitro-1-methylimidazole | [1] |

| CAS Number | 3034-42-2 | [3] |

| Molecular Formula | C₄H₅N₃O₂ | [2][3] |

| Molecular Weight | 127.10 g/mol | [3] |

| Appearance | Pale Yellow Solid | [4] |

| Melting Point | 54-60 °C | [3][4] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its formulation and analytical method development.

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly Soluble | [5] |

| Methanol | Slightly Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [6] |

Expert Insight: The slight solubility in common organic solvents suggests that for analytical purposes, such as HPLC, a mixed-solvent system may be required to achieve sufficient concentration for accurate detection. In formulation, this property may necessitate the use of co-solvents or advanced formulation strategies to enhance bioavailability.

Acidity and Lipophilicity

pKa

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For this compound, the predicted pKa is approximately 2.13.[5]

Causality Behind the Value: The electron-withdrawing nature of the nitro group at the 5-position significantly increases the acidity of the imidazole ring compared to unsubstituted imidazole. This pKa value indicates that at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form. This is a crucial factor for its ability to cross biological membranes, a key aspect of its mechanism of action as a therapeutic agent.

Crystal Structure

X-ray crystallography has revealed that this compound crystallizes in an orthorhombic system.[7] The nitro group is slightly twisted out of the plane of the imidazole ring, with a dihedral angle of 5.60 (2)°.[7][8] The crystal structure is stabilized by weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds.[7]

Implications for Drug Development: Understanding the crystal structure is vital for identifying and controlling polymorphism. Different polymorphic forms of a drug can exhibit different solubilities, dissolution rates, and stability, all of which can impact its therapeutic efficacy and shelf-life.

Spectroscopic and Analytical Characterization

A comprehensive spectroscopic profile is essential for the unambiguous identification and purity assessment of this compound.

| Technique | Key Data and Observations | Source(s) |

| 1H NMR | Spectra available for review. | [1][9] |

| 13C NMR | Spectra available for review. | [1][10] |

| Mass Spectrometry (MS) | GC-MS data shows a top peak at m/z 127, corresponding to the molecular ion. | [1][2] |

| Infrared (IR) Spectroscopy | FTIR spectra are available for structural confirmation. | [10] |

| UV-Visible Spectroscopy | The UV-Vis spectrum is a key tool for quantitative analysis. | [11] |

Self-Validating System in Practice: A combination of these spectroscopic techniques provides a robust, self-validating system for the identification and quality control of this compound. For instance, the molecular weight determined by mass spectrometry should be consistent with the structure elucidated by NMR and IR spectroscopy.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following protocol outlines a standard approach for assessing the purity of this compound, a common requirement in research and manufacturing.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Step-by-Step Methodology

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of 0.1 mg/mL.

-

-

Preparation of Sample Solution:

-

Prepare the sample solution in the same manner as the standard solution.

-

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[12]

-

Mobile Phase: A gradient or isocratic mixture of methanol and water (e.g., 26:74 v/v) with a pH modifier like 0.1% triethylamine, adjusted to pH 3.0 with phosphoric acid.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30 °C.[12]

-

Detection Wavelength: 316 nm.[12]

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.

-

Workflow Diagram

Caption: Workflow for HPLC purity analysis of this compound.

Stability and Degradation

This compound is stable under recommended storage conditions (room temperature, sealed in a dry environment).[5][13] It is incompatible with strong oxidizing agents.[13] Under strong nitration conditions, it can be further nitrated to form dinitro and trinitro derivatives.[14] Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.[13]

Potential Degradation Pathway

Caption: Potential degradation pathway under strong nitration conditions.

Conclusion

The physicochemical properties of this compound are well-characterized, providing a solid foundation for its use in research and drug development. Its solubility, pKa, and spectroscopic profile are key parameters that dictate its handling, formulation, and analytical control. The methodologies outlined in this guide offer a robust framework for ensuring the quality and consistency of this important chemical intermediate.

References

- Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3072.[8]

- SpectraBase. (n.d.). 1-Methyl-5-nitro-imidazole.

- ResearchGate. (2011). 1-Methyl-5-nitro-1H-imidazole.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). 1H-Imidazole, 1-methyl-5-nitro-.

- Zhang, Y., et al. (2015). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Analytical Methods in Chemistry, 2015, 819695.[13]

- Jin, R., et al. (2014). Preparation of 1-methyl-2,4,5-trinitroimidazole from derivatives of 1-methylimidazole and its oxidation under nitration conditions. Chemistry of Heterocyclic Compounds, 50(1), 126-132.[15]

Sources

- 1. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Imidazole, 1-methyl-5-nitro- [webbook.nist.gov]

- 3. This compound 97.0 HPLC 3034-42-2 [sigmaaldrich.com]

- 4. This compound | 3034-42-2 [chemicalbook.com]

- 5. This compound CAS#: 3034-42-2 [m.chemicalbook.com]

- 6. pharmacopoeia.com [pharmacopoeia.com]

- 7. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-Methyl-5-nitro-1H-imidazole-2-methanol(936-05-0) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Methyl-5-nitroimidazole

Foreword: Unveiling Structure to Predict Function

In the realms of pharmaceutical development and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is the foundational blueprint for predicting its behavior, efficacy, and stability. 1-Methyl-5-nitroimidazole, a key scaffold in various biologically active compounds, is no exception.[1] Its efficacy, potential as an antibacterial agent, and even its performance as an energetic material are intrinsically linked to its solid-state architecture.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the definitive crystal structure analysis of this compound, moving beyond mere data reporting to an integrated understanding of its physicochemical properties.

The Genesis of Analysis: Synthesis and High-Quality Crystal Growth

A robust crystal structure analysis begins not in the diffractometer, but in the synthesis flask. The quality of the final structural model is directly proportional to the quality of the single crystal used for data collection.

Rationale for Synthetic Pathway

The synthesis of this compound is typically achieved through the direct nitration of 1-methylimidazole.[2] A common and effective method involves using a mixed-acid system, such as a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

-

Causality of Reagent Choice : Sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction with the imidazole ring. Controlling the temperature and rate of addition is critical to ensure regioselectivity for the 5-position and to prevent over-nitration or degradation.[4]

Experimental Protocol: Crystal Growth

The objective is to grow a single, well-ordered crystal free of defects, twinning, and solvent inclusion. Slow evaporation is a reliable method for compounds like this compound which are stable solids at room temperature.[5]

-

Solvent Selection : Prepare a saturated solution of purified this compound in a suitable solvent. Ethanol or methanol are often effective choices due to the compound's moderate solubility and their relatively high vapor pressure.

-

Solution Preparation : Gently warm the solvent to dissolve the solute completely, creating a saturated or slightly supersaturated solution.

-

Filtration : Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline material.

-

Evaporation Control : Cover the vial with a cap that is loosely fitted or perforated with a needle. This allows for slow, controlled evaporation of the solvent over several days at a constant temperature. Rapid evaporation leads to rapid nucleation and the formation of small, poorly-defined crystals.

-

Harvesting : Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor and dry them on filter paper.

The Core Directive: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement in a crystalline solid. It provides precise coordinates for each atom, allowing for the accurate calculation of bond lengths, bond angles, and torsional angles, and revealing the nature of intermolecular interactions that govern the crystal packing.

The SC-XRD Experimental Workflow

The path from a harvested crystal to a refined structure is a systematic process, illustrated below.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol: Data Acquisition and Refinement

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection : The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 113 K) to minimize thermal vibrations and improve data quality.[2] A preliminary set of diffraction images is used to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected using a series of ω and φ scans.[2]

-

Data Reduction : The raw diffraction intensities are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled.

-

Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement : The initial model is refined using full-matrix least-squares on F². This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the observed and calculated structure factors. Software such as SHELXTL is commonly used for this purpose.[2] The quality of the final model is assessed by the R-factor; a value around 0.036, as reported for this compound, indicates a high-quality refinement.[2]

Structural Insights and Data Interpretation

The refined crystal structure of this compound reveals several key features that dictate its solid-state properties.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₄H₅N₃O₂ | [2][6] |

| Molecular Weight | 127.11 g/mol | [2][5] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| a (Å) | 3.8263 (3) | [2] |

| b (Å) | 12.3051 (10) | [2] |

| c (Å) | 11.5309 (9) | [2] |

| β (°) | 94.757 (2) | [2] |

| Volume (ų) | 540.63 (7) | [2] |

| Z | 4 | [2] |

| Temperature (K) | 113 | [2] |

| R-factor (R₁) | 0.036 | [2] |

| wR₂ | 0.088 |[2] |

-

Molecular Geometry : The molecule is nearly planar. The nitro group is only slightly twisted with respect to the imidazole ring, with a dihedral angle of 5.60 (2)°.[2] This near-planarity facilitates efficient crystal packing and suggests significant electronic conjugation between the nitro group and the aromatic ring.

-

Intermolecular Interactions : The crystal packing is dominated by a network of weak intermolecular hydrogen bonds. Specifically, C—H···O and C—H···N interactions are present.[2] These non-covalent interactions link adjacent molecules, creating a stable three-dimensional lattice. The absence of strong π–π stacking interactions is a noteworthy feature of the packing arrangement.[1]

Sources

- 1. 1-Methyl-5-nitroimidazolium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 3034-42-2 [chemicalbook.com]

- 4. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 5. This compound 97.0 HPLC 3034-42-2 [sigmaaldrich.com]

- 6. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 1-Methyl-5-nitroimidazole and Its Derivatives

This guide provides a comprehensive technical overview of the biological activities of 1-methyl-5-nitroimidazole and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms of action, explore key therapeutic applications, and discuss the critical structure-activity relationships that govern the efficacy of these compounds.

Introduction: The Significance of the Nitroimidazole Scaffold

The nitroimidazole class of compounds has been a cornerstone in the treatment of anaerobic and microaerophilic infections for decades.[1][2] The discovery of azomycin, a 2-nitroimidazole, paved the way for the synthesis of numerous derivatives, with 5-nitroimidazoles emerging as particularly significant therapeutic agents. The defining feature of these compounds is the nitro group at the 5-position of the imidazole ring, which is essential for their biological activity.[1] This guide will focus on this compound as a foundational structure and explore the diverse biological activities of its derivatives, ranging from antimicrobial and antiprotozoal to radiosensitizing effects in cancer therapy.

Mechanism of Action: Reductive Activation is Key

The biological activity of 5-nitroimidazoles is contingent upon the reductive activation of the nitro group.[3][] This process is significantly more efficient in anaerobic or hypoxic environments, which explains their selective toxicity towards anaerobic microorganisms and hypoxic tumor cells.

The Reductive Activation Pathway

The mechanism can be summarized in the following steps:

-

Cellular Uptake: The small, lipophilic nitroimidazole molecule passively diffuses into the target cell.

-

Electron Transfer: In the low-redox potential environment of anaerobic organisms, electrons are transferred from reduced ferredoxin or other electron transport proteins to the nitro group of the imidazole.

-

Formation of a Nitroso Radical: This one-electron reduction results in the formation of a short-lived, highly reactive nitroso radical.

-

Generation of Cytotoxic Species: The nitroso radical can undergo further reduction to generate other reactive intermediates, such as nitroso and hydroxylamine derivatives.[5]

-

DNA Damage: These reactive species are the ultimate effectors of cytotoxicity, causing DNA strand breakage and degradation, which leads to cell death.[1][5]

This reductive activation is a self-validating system; in the presence of oxygen, the nitroso radical is rapidly re-oxidized back to the parent nitroimidazole, rendering the compound inactive and preventing toxicity to aerobic cells.

Caption: Reductive activation pathway of 5-nitroimidazoles.

Antimicrobial Activity of this compound Derivatives

While this compound itself is a key structural motif, its derivatives, such as metronidazole, are widely used for their antimicrobial properties.[6] The primary spectrum of activity is against anaerobic bacteria and protozoa.

Spectrum of Activity

-

Anaerobic Bacteria: Highly effective against a broad range of obligate anaerobes, including Bacteroides spp., Clostridium spp., and Helicobacter pylori.[7][8]

-

Protozoa: The drug of choice for infections caused by Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[9]

Interestingly, while metronidazole is largely inactive against aerobic bacteria, certain synthetic derivatives of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole have demonstrated inhibitory activity against Gram-positive aerobes like Staphylococcus aureus and Streptococcus B.[6]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzene sulfonated metronidazole derivative (M1) | Staphylococcus aureus | 250 | [6] |

| Phenylacetamide metronidazole derivative (M3) | Streptococcus B | 187.5 | [6] |

| Metronidazole | Helicobacter pylori (resistant strains) | >8 | [7][8] |

| Novel Nitroimidazole Derivative 1 | Helicobacter pylori (resistant strains) | 8 (MIC50) | [7][8] |

| Novel Nitroimidazole Derivative 2 | Helicobacter pylori (resistant strains) | 16 (MIC90) | [7][8] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the MIC of a nitroimidazole derivative.

-

Preparation of Inoculum:

-

Culture the test microorganism overnight on an appropriate medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). For anaerobic bacteria, incubation must be performed in an anaerobic chamber.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Caption: Workflow for antimicrobial susceptibility testing.

Radiosensitizing Activity of Nitroimidazoles

A significant area of research for nitroimidazole derivatives is their potential as radiosensitizers for hypoxic tumor cells.[9][10] Hypoxia is a common feature of solid tumors and a major cause of resistance to radiotherapy, as oxygen is required to "fix" radiation-induced DNA damage.

Mechanism of Radiosensitization

Electron-affinic nitroimidazoles can mimic the action of oxygen in hypoxic cells.[10] They achieve this by reacting with and stabilizing radiation-induced free radicals on DNA, thereby making the damage permanent and leading to cell death. Because they are not rapidly metabolized, they can diffuse further into hypoxic tumor regions than oxygen.[10]

Structure-Activity Relationship in Radiosensitization

The radiosensitizing efficiency of nitroimidazoles is directly related to their electron affinity.[11] The one-electron reduction potential is a key parameter; compounds with a higher potential are generally more effective radiosensitizers. For instance, 2-nitroimidazoles like misonidazole have a higher electron affinity than 5-nitroimidazoles like metronidazole and nimorazole, making them more potent sensitizers.[10][11] However, this increased potency is often associated with higher toxicity.[11]

Structure-Activity Relationships (SAR) and Derivative Synthesis

The biological activity of this compound can be significantly modulated by chemical modifications to the core structure.

Key Structural Features for Activity

-

The 5-Nitro Group: Essential for both antimicrobial and radiosensitizing activity, as it is the site of reductive activation.[1]

-

Substituents at N-1: The side chain at the N-1 position can be modified to alter the compound's pharmacokinetic properties and biological activity. For example, the alcoholic functional group in metronidazole is a common site for derivatization.[6]

-

Substituents at C-2: Modifications at the C-2 position can influence the compound's potency and spectrum of activity.

Synthesis of Derivatives

A common strategy for synthesizing novel this compound derivatives involves using a readily available precursor like metronidazole and modifying its side chain. For example, new derivatives have been synthesized by reacting metronidazole with various reagents such as benzene sulfonyl chloride and phthalic anhydride.[6] Another approach involves the synthesis of thiosemicarbazide and hydrazone derivatives from 1-methyl-4-nitroimidazole-2-carbohydrazide.[12][13]

Toxicity and Concluding Remarks

While nitroimidazoles are effective therapeutic agents, their use can be associated with toxicity. Dose-limiting side effects can include peripheral neuropathy, nausea, and a metallic taste.[10][14] Pre-clinical toxicity studies on new derivatives are crucial to assess their safety profile. For example, studies on 1-methylsulphonyl-3-(this compound-2-yl)-2-imidazolidinone showed that high doses could lead to neurological symptoms and testicular atrophy in animal models, though these effects were reversible.[15]

References

- Rock, F. L., Mao, W., Yaremchuk, A., Tukalo, M., Crépin, T., Zhou, H., ... & Cusack, S. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761. [Link]

- Anderson, R. J., & Groundwater, P. W. (2012). The chemistry of 2-nitroimidazoles. Part 1: synthesis. Molecules, 17(1), 777-817. [Link]

- Upcroft, P., & Upcroft, J. A. (2001). Drug targets and mechanisms of resistance in the anaerobic protozoa. Clinical microbiology reviews, 14(1), 150-164. [Link]

- Butler, K., Howes, H. L., Lynch, J. E., & Pirie, D. K. (1967). Nitroimidazole derivatives. Relationship between structure and antitrichomonal activity. Journal of medicinal chemistry, 10(5), 891-897. [Link]

- Al-Masoudi, N. A., Al-Salihi, N. I., & Abbas, A. S. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(2), 701-708. [Link]

- Goldman, P., & Wuest, J. (1983). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. Antimicrobial agents and chemotherapy, 23(5), 700-704. [Link]

- Butler, K., Howes, H. L., Lynch, J. E., & Pirie, D. K. (1967). Nitroimidazole derivatives. Relationship between structure and antitrichomonal activity. Journal of Medicinal Chemistry, 10(5), 891-897. [Link]

- Nagarajan, K., Arya, V. P., George, T., Sudarsanam, V., Shah, R. K., Goud, A. N., ... & Rao, S. K. (1985). Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(this compound-2-yl)-2-imidazolidinone. Arzneimittel-Forschung, 35(11), 1692-1696. [Link]

- Lancini, G. C., Lazzari, E., Arioli, V., & Bellani, P. (1969). Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives. Journal of medicinal chemistry, 12(5), 775-778. [Link]

- Mendes, M., Ferreira da Silva, F., Ameixa, J., Cornet, D., Eden, S., Garcia, G., & Limão-Vieira, P. (2023). Electron Scattering from this compound: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers. International Journal of Molecular Sciences, 24(15), 12248. [Link]

- Gençer, N., Demirbaş, N., Demirbaş, A., & Altanlar, N. (2007). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. European journal of medicinal chemistry, 42(4), 459-465. [Link]

- Ramírez-Macías, I., Marín, C., Sánchez-Moreno, M., & Pérez-Victoria, I. (2021). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 26(21), 6433. [Link]

- Günay, N. S., Capan, G., Ulusoy, N., Ergenc, N., & Otuk, G. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(11-12), 826-831. [Link]

- Trivedi, M. N., Patel, P. R., & Patel, K. C. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Bayati, Z., Falsafi, T., Foroumadi, A., & Emami, S. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 22(1), e137969. [Link]

- Bayati, Z., Falsafi, T., Foroumadi, A., & Emami, S. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research: IJPR, 22(1), 1-1. [Link]

- Wujec, M., Stefańska, J., & Struga, M. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3023. [Link]

- Hall, E. J., & Giaccia, A. J. (2019). Radiobiology for the radiologist. Lippincott Williams & Wilkins. [Link]

- Jin, R., & An, H. (2011). Nitration of 1-methylimidazole and its nitro derivatives.

- Anderson, R. F., Patel, K. B., & Vojnovic, B. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Cancers, 15(11), 3012. [Link]

- Trivedi, M. N., Patel, P. R., & Patel, K. C. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

- Stüben, G., Appelhans, H., Dafnomilis, P., Zygra, P., Knüchel, R., & Stuschke, M. (2005). Iodinated nitroimidazoles as radiosensitizers. Anticancer research, 25(3B), 2145-2151. [Link]

- Girhepunje, N. S., Kedar, P. S., Ittadwar, A. M., & Dumore, N. G. (2016). Design, Synthesis and Characterization of Some 5-Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 8(5), 841-846. [Link]

- Wujec, M., Stefańska, J., & Struga, M. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3023. [Link]

- Chadha, R., & Kashid, N. (2003). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 65(1), 1-8. [Link]

- RxList. (2021, October 22). Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sid.ir [sid.ir]

- 9. mdpi.com [mdpi.com]

- 10. Chemical Modifiers of Radiation Response - Clinical GateClinical Gate [clinicalgate.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 15. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(this compound-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-5-nitroimidazole in Antimicrobial Agent Discovery

This guide provides a comprehensive technical overview of 1-methyl-5-nitroimidazole, a key molecule in the landscape of antimicrobial research. It is intended for researchers, scientists, and professionals in drug development, offering insights into its mechanism, synthesis, and evaluation as a potential antimicrobial agent.

Introduction: The Significance of Nitroimidazoles in Antimicrobial Therapy

The nitroimidazole class of compounds has been a cornerstone in the treatment of anaerobic and protozoal infections for decades.[1] Their efficacy stems from a unique mechanism of action that is selectively toxic to microorganisms thriving in low-oxygen environments.[] Notable members of this class include metronidazole, tinidazole, and ornidazole, which are widely used clinically.[3] The core structure, a nitro-substituted imidazole ring, is essential for their biological activity.[1] Specifically, the 5-nitroimidazole scaffold is a critical pharmacophore, and modifications at the N-1 and C-2 positions have been extensively explored to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.[1][3] this compound serves as a fundamental building block and a subject of study in its own right, offering a simplified structure to probe the essential elements of nitroimidazole-based antimicrobial action.

Mechanism of Action: A Prodrug Activated Under Anaerobic Conditions

Nitroimidazoles, including this compound, are prodrugs that require intracellular activation to exert their antimicrobial effects.[4] The process is initiated by the entry of the drug into the microbial cell, which is believed to occur via passive diffusion.[5]

The key to their selective toxicity lies in the reduction of the nitro group, a process that occurs efficiently only in the low-redox-potential environment of anaerobic or microaerophilic organisms.[][5] This reduction is catalyzed by microbial nitroreductases, which are absent or have significantly lower activity in aerobic cells.[6]

The reduction of the nitro group generates highly reactive nitroso and hydroxylamine intermediates, as well as other radical species.[6][7] These reactive intermediates are the ultimate cytotoxic agents, causing widespread damage to cellular macromolecules.[6] The primary target is believed to be DNA, where these intermediates can cause strand breakage, destabilize the helical structure, and inhibit DNA synthesis and repair, ultimately leading to cell death.[][6][7] Evidence for this DNA-damaging mechanism includes the hypersensitivity of DNA repair-deficient bacterial strains to nitroimidazoles.[8]

Caption: Mechanism of action of this compound.

Synthesis and Chemical Properties

This compound is a pale yellow solid with the chemical formula C4H5N3O2.[9][10] Its synthesis is a critical aspect for researchers exploring its derivatives. A common synthetic route involves the methylation of 5-nitroimidazole.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H5N3O2 | [10] |

| Molecular Weight | 127.10 g/mol | [10] |

| Appearance | Pale Yellow Solid | [9] |

| CAS Number | 3034-42-2 | [9] |

The synthesis of novel derivatives often starts from a readily available precursor like metronidazole, where the hydroxyl group on the side chain can be modified.[11][12] For instance, reacting metronidazole with various reagents can lead to the synthesis of diverse 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives.[11] Another approach involves the multi-step synthesis from 2-chloromethyl-1-methyl-5-nitro-1H-imidazole to create derivatives with an allylic-sulfone chain at the 2-position.[3]

Antimicrobial Spectrum and Activity

Nitroimidazoles are primarily known for their activity against anaerobic bacteria and certain protozoa.[][13] This includes a wide range of gram-positive and gram-negative anaerobes.[] However, they are generally inactive against aerobic bacteria because these organisms lack the necessary nitroreductases for drug activation.[]

While this compound itself is a foundational structure, studies on its derivatives have shown the potential to broaden this spectrum. For example, certain synthetic derivatives of metronidazole have demonstrated inhibitory activity against aerobic bacteria such as Staphylococcus aureus and Streptococcus B.[11] This suggests that modifications to the core this compound structure can overcome the typical limitations of this class of antibiotics.

Experimental Protocols for Antimicrobial Evaluation

A systematic approach is crucial for evaluating the antimicrobial potential of this compound and its derivatives. The following experimental workflow outlines the key stages of this process.

Caption: Experimental workflow for antimicrobial agent discovery.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound or its derivative in a suitable solvent. Create a series of two-fold dilutions in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (temperature, atmosphere) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Perform MIC Assay: Follow the steps outlined for the MIC assay.

-

Subculturing: After determining the MIC, take a small aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.

-

Incubation: Incubate the agar plates for 24-48 hours.

-

Determination of MBC: The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.

Structure-Activity Relationships and Future Directions

The antimicrobial activity of nitroimidazoles is intricately linked to their chemical structure. The position of the nitro group is critical, with 5-nitroimidazoles generally exhibiting greater activity than their 4-nitro counterparts.[14] Modifications at the N-1 and C-2 positions of the imidazole ring can significantly influence the compound's lipophilicity, tissue penetration, and metabolic stability, thereby affecting its overall efficacy.[1]

Future research in this area should focus on:

-

Synthesis of Novel Derivatives: Designing and synthesizing new analogs of this compound with modifications aimed at enhancing activity against a broader spectrum of microbes, including aerobic and resistant strains.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets of the reactive intermediates to better understand the basis of their cytotoxicity and to identify potential mechanisms of resistance.

-

Addressing Resistance: Investigating the mechanisms by which microorganisms develop resistance to nitroimidazoles, such as decreased drug uptake, increased drug efflux, or alterations in nitroreductase activity, is crucial for the development of next-generation agents.[4]

Conclusion

This compound represents a foundational scaffold in the ongoing quest for new and effective antimicrobial agents. Its unique mechanism of action, which relies on reductive activation within anaerobic microorganisms, provides a high degree of selectivity. By understanding its synthesis, mechanism, and structure-activity relationships, researchers can continue to leverage this versatile platform to develop novel therapeutics to combat the growing threat of infectious diseases.

References

- WikiLectures. Nitroimidazole antibiotics. Published February 5, 2022. [Link]

- RxList. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. Published October 22, 2021. [Link]

- Patsnap Synapse. What is the mechanism of Morinidazole?. Published July 17, 2024. [Link]

- National Institutes of Health. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. [Link]

- Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]

- ResearchGate. Anti-bacterial mechanism of nitroimidazole. [Link]

- National Institutes of Health. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. [Link]

- National Institutes of Health.

- ResearchGate. 1-Methyl-5-nitro-1H-imidazole. Published June 28, 2025. [Link]

- Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

- National Institutes of Health. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. [Link]

- SpectraBase. 1-Methyl-5-nitro-imidazole. [Link]

- National Institutes of Health. This compound. [Link]

- Oxford Academic. Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Published October 25, 2017. [Link]

- PharmaCompass. 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole. [Link]

- National Institutes of Health. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

- Lecturio. Nitroimidazoles. Published July 27, 2021. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 3. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lecturio.com [lecturio.com]

- 5. 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. What is the mechanism of Morinidazole? [synapse.patsnap.com]

- 7. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 8. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 3034-42-2 [chemicalbook.com]

- 10. This compound | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 14. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Studies on 1-Methyl-5-nitroimidazole as a Radiosensitizer

Foreword

The challenge of tumor hypoxia, a state of low oxygen tension common in solid malignancies, remains a significant barrier to the efficacy of radiotherapy.[1] Hypoxic cells are two to three times more resistant to radiation-induced damage than their well-oxygenated counterparts, necessitating the exploration of adjuvant therapies to enhance radiation response.[1] Among the most extensively studied classes of compounds for this purpose are the nitroimidazoles, electron-affinic molecules designed to mimic the radiosensitizing effect of oxygen. This guide provides a deep technical dive into the foundational concepts, mechanisms, and experimental evaluation of 1-Methyl-5-nitroimidazole, a prototypical compound within this class. While its more complex derivatives, such as metronidazole and nimorazole, have seen broader clinical investigation, understanding the core principles through the lens of this fundamental structure is essential for researchers and drug developers in the field of radiation oncology.

Core Concept: The Hypoxic Cell Problem and the Oxygen-Mimetic Strategy

The efficacy of radiotherapy is largely dependent on the production of reactive oxygen species (ROS), which cause irreparable damage to cellular DNA. Molecular oxygen is a potent radiosensitizer because it "fixes" the initial, transient damage caused by ionizing radiation to DNA, converting it into permanent, lethal strand breaks. In hypoxic tumor regions, the absence of oxygen allows for the chemical repair of these initial DNA lesions, leading to cell survival and treatment failure.

Nitroimidazoles were developed as a therapeutic solution to this problem. These compounds are not rapidly metabolized and can diffuse into hypoxic zones.[2] Their defining feature is an electron-affinic nitro group, which, under hypoxic conditions, can mimic the function of oxygen, thereby sensitizing resistant cells to radiation.

Physicochemical Profile of this compound

This compound serves as a foundational scaffold for a range of 5-nitroimidazole drugs. Its chemical and physical properties are central to its potential function as a radiosensitizer.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | PubChem[3] |

| Molecular Weight | 127.10 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 3034-42-2 | PubChem[3] |

| Crystal Structure | Orthorhombic | Diao et al., 2011[4] |

| Dipole Moment | 4.4 D | Mendes et al., 2023[5] |

A critical, albeit complex, property for a radiosensitizer is its interaction with low-energy electrons, which are abundantly produced during radiotherapy.[5] Recent studies have provided a complete set of electron scattering cross-sections for this compound, offering crucial data for modeling its behavior in a radiation environment and confirming its ability to capture electrons, a key initiating step in its mechanism of action.[5]

Synthesis Pathway

The synthesis of this compound and its derivatives is well-established in the chemical literature. While various specific methods exist, a common approach involves the alkylation of a nitroimidazole precursor. For instance, derivatives can be prepared from a starting material like 2-chloromethyl-1-methyl-5-nitro-1H-imidazole.[6] A generalized synthesis workflow is outlined below.

Caption: Generalized synthesis workflow for this compound.

A specific patented method highlights the reaction of 5-nitroimidazoles with alkylating agents in the presence of concentrated formic acid to produce 1-alkyl-5-nitroimidazoles.[7]

Mechanism of Action: Bioreductive Activation and DNA Damage Fixation

The radiosensitizing effect of this compound is not inherent to the molecule itself but is unlocked under specific biological conditions: hypoxia and ionizing radiation. The process is a sequence of electrochemical and biochemical events.

-

Bioreductive Activation : In the low-oxygen environment of a hypoxic cell, intracellular reductases (e.g., NADPH-cytochrome P450 reductase) transfer an electron to the nitro group of the imidazole. This forms a transient nitro radical anion.

-

Oxygen-Dependent Futile Cycle : In a normal, oxygenated cell, this process is reversed. The radical anion rapidly transfers its extra electron to molecular oxygen, regenerating the parent compound and producing superoxide. This "futile cycle" prevents the accumulation of reactive intermediates and protects normal tissues.

-

Hypoxia-Specific Reactions : In the absence of oxygen, the nitro radical anion undergoes further reduction, leading to the formation of highly reactive species like nitroso- and hydroxylamine derivatives.[8]

-

Fixation of DNA Damage : Ionizing radiation creates radical lesions on DNA. In the absence of oxygen, these lesions can be chemically repaired by endogenous thiols (like glutathione). However, the reactive intermediates of reduced this compound can oxidize these DNA radicals, creating a permanent, irreparable lesion—effectively "fixing" the damage in a manner analogous to oxygen.[2] This leads to an increase in lethal double-strand breaks and enhanced cell death.[9]

Caption: Mechanism of hypoxic cell radiosensitization by this compound.

Preclinical Evaluation Protocols and Representative Data

The preclinical assessment of a potential radiosensitizer follows a structured path from in vitro cell culture to in vivo animal models. While extensive published data specifically for this compound is limited, the methodologies are standardized. We will use data from closely related 4- and 5-nitroimidazole derivatives to illustrate the experimental outcomes.

In Vitro Efficacy Assessment

The gold standard for quantifying radiosensitization in vitro is the clonogenic survival assay. This experiment determines the ability of single cells to proliferate and form colonies after treatment with radiation, with and without the sensitizer.

Detailed Protocol: In Vitro Clonogenic Survival Assay

-

Cell Plating: Plate a known number of tumor cells (e.g., EMT6, HCT116, FaDu) into multiple petri dishes or flasks.[1] Allow cells to attach for 4-6 hours.

-

Induction of Hypoxia: Place the flasks into an airtight hypoxia chamber and gas with a mixture of 95% N₂ / 5% CO₂ (with <10 ppm O₂) for 2-4 hours at 37°C to achieve a severely hypoxic state.[10]

-

Drug Addition: Add the test compound (e.g., this compound dissolved in DMSO and diluted in media) to the hypoxic and aerobic control flasks at the desired concentration (e.g., 1 mM).[1] Incubate for a specified pre-irradiation time (e.g., 1 hour).

-

Irradiation: Irradiate the flasks with graded doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

-

Post-Irradiation Incubation: Remove the drug-containing media, wash the cells with PBS, add fresh media, and return the flasks to a standard aerobic incubator (95% air / 5% CO₂) for 7-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count all colonies containing ≥50 cells.

-

Data Analysis: Calculate the surviving fraction at each radiation dose. Plot the data on a log-linear scale to generate dose-survival curves. The key metric, the Sensitizer Enhancement Ratio (SER) , is calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) without the drug, divided by the dose required for the same level of kill with the drug.[1]

Caption: Workflow for determining Sensitizer Enhancement Ratio (SER) in vitro.

Representative Data (Based on related compounds): Studies on derivatives such as 1-methyl-5-sulfonamide-4-nitroimidazole have shown them to be extremely effective radiosensitizers of hypoxic cells in vitro.[11] Pre-incubation with these drugs produced greater sensitization than expected from their electron affinities alone, suggesting a potent mechanism of action at the cellular level.[11]

In Vivo Efficacy Assessment

Positive in vitro results must be validated in a more complex biological system. In vivo studies assess not only efficacy but also pharmacokinetics and toxicity. A common method is the tumor growth delay assay or an ex vivo clonogenic assay.

Detailed Protocol: In Vivo Tumor Radiosensitization (Ex Vivo Assay)

-

Tumor Implantation: Implant tumor cells (e.g., 10⁶ EMT6 cells) subcutaneously into the flank of immunocompromised or syngeneic mice (e.g., BALB/c).[11] Allow tumors to grow to a specified size (e.g., 200 mm³).

-

Drug Administration: Administer the test compound via an appropriate route (e.g., intravenous or intraperitoneal injection) at a defined time before irradiation (e.g., 5-30 minutes).[1]

-

Tumor Irradiation: Irradiate the localized tumor with a single high dose of radiation (e.g., 10-20 Gy) while the rest of the animal is shielded.

-

Tumor Excision: Immediately following irradiation, excise the tumors, mince them, and prepare a single-cell suspension via enzymatic digestion (e.g., with trypsin).

-

Clonogenic Assay: Plate a known number of the harvested tumor cells and perform a clonogenic assay as described in the in vitro protocol.

-

Data Analysis: Compare the surviving fraction of cells from tumors treated with radiation alone versus radiation plus the sensitizer to determine the in vivo enhancement factor.

Case Study: The In Vitro vs. In Vivo Discrepancy A pivotal study by Rockwell et al. on 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole provides a critical lesson in drug development.[11] While these compounds were highly effective in vitro, they failed to produce any significant radiosensitization of hypoxic EMT6 mouse mammary tumors in vivo.[11] This highlights the crucial role of pharmacokinetics; a compound may be potent at the cellular level but fail in a whole-animal model due to poor tumor penetration, rapid metabolism, or unfavorable distribution. This result underscores the necessity of in vivo testing and provides a likely rationale for why simple scaffolds like this compound may have been deprioritized in favor of derivatives with improved pharmacological properties.

Conclusion and Field Perspective

The initial studies and underlying principles of this compound encapsulate the foundational logic of electron-affinic radiosensitizers. The core mechanism—hypoxia-selective bioreductive activation leading to the fixation of DNA damage—remains a cornerstone of this field of research. However, the journey from a simple, active scaffold to a clinically successful drug is fraught with challenges, primarily related to pharmacokinetics and toxicity.

The failure of some potent in vitro sensitizers to translate to in vivo efficacy demonstrates that properties beyond raw electron affinity, such as solubility, metabolic stability, and tissue distribution, are paramount.[11][12] This realization drove the development of second and third-generation nitroimidazoles like etanidazole (more hydrophilic to reduce neurotoxicity) and nimorazole (less potent but much less toxic, allowing for effective clinical doses).[2][13]

Therefore, while this compound itself is not a clinical radiosensitizer, its conceptual framework and the early experimental evaluations of its near-derivatives have provided invaluable insights. They have shaped the rational design of new agents and solidified the experimental paradigms used to test them. For researchers and drug developers, the story of this compound and its relatives serves as a masterclass in the principles of radiation chemistry and the complex, multi-parameter optimization required for successful cancer drug development.

References

- Rockwell, S., Irvin, C. G., & Nierenburg, M. (1986). Effect of 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole on the radiosensitivity of EMT6 tumor cells.

- Hay, M. P., & Wilson, W. R. (2016). Efficient Protocol for the Identification of Hypoxic Cell Radiosensitisers. Methods in Molecular Biology, 1369, 215–227. [Link]

- Zahoor, A., Lafleur, M. V., Knight, R. C., Loman, H., & Edwards, D. I. (1987). DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology, 36(19), 3299–3304. [Link]

- Chauvière, G., Périé, J., & Raizon, B. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(8), 630-636. [Link]

- Gómez, A., Garavelli, M., De Vetta, M., et al. (2019). Hypoxia-Selective Dissociation Mechanism of a Nitroimidazole Nucleoside in a DNA Environment. Journal of the American Chemical Society, 141(44), 17566–17570. [Link]

- Knox, R. J., Knight, R. C., & Edwards, D. I. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British Journal of Cancer, 44(5), 741–745. [Link]

- ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). [Link]

- Brown, D. M., Yu, N. Y., Brown, J. M., & Lee, W. W. (1982). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 435–438. [Link]

- Hay, M. P., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4478. [Link]

- Wardman, P. (2016). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 89(1067), 20160275. [Link]

- Williams, M. V., Denekamp, J., Minchinton, A. I., & Stratford, M. R. (1982). In vivo testing of a 2-nitroimidazole radiosensitizer (Ro 03-8799) using repeated administration. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 477–481. [Link]

- Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. [Link]

- Brown, D. M., Yu, N. Y., Brown, J. M., & Lee, W. W. (1982). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 435–438. [Link]

- Mohindra, J. K., & Rauth, A. M. (1976). Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells. Cancer Research, 36(3), 930–936. [Link]

- Terasima, T., et al. (1984). In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component. Gan To Kagaku Ryoho, 11(3), 596–603. [Link]

- Patil, S. A., et al. (2012). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 4(1), 358-364. [Link]

- Semantic Scholar. (n.d.). Testing of hypoxic cell radiosensitizers in vivo. [Link]

- Kaushal, A., et al. (2022). The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma. Cancers, 14(19), 4707. [Link]

- Magdon, E., & Schröder, E. (1980). [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. Radiobiologia, Radiotherapia, 21(3), 327–332. [Link]

- Skarsgard, L. D., et al. (1996). Low concentrations of nitroimidazoles: effective radiosensitizers at low doses. International Journal of Radiation Oncology, Biology, Physics, 34(5), 1081–1086. [Link]

- Clinical Gate. (2015).

- Krause, W., Jordan, A., Scholz, R., & Jimenez, J. L. (2005). Iodinated nitroimidazoles as radiosensitizers. Anticancer Research, 25(3B), 2145–2151. [Link]

- ResearchGate. (n.d.).

- Knox, R. J., Knight, R. C., & Edwards, D. I. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British Journal of Cancer, 44(5), 741–745. [Link]

- Google Patents. (n.d.).

- PubChem. (n.d.). This compound. [Link]

- Al-Saden, N., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cancer & Metabolism, 10(1), 5. [Link]

- Mendes, M., et al. (2023). Electron Scattering from this compound: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers. International Journal of Molecular Sciences, 24(15), 12213. [Link]

- Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3072. [Link]

- ResearchGate. (n.d.). Molecule structure of this compound (1M5NI). [Link]